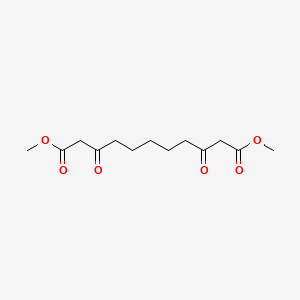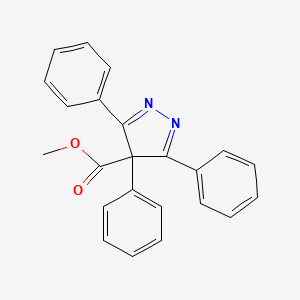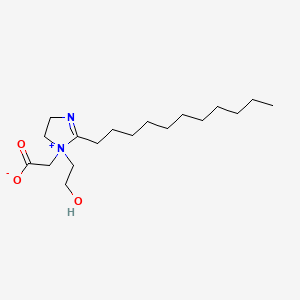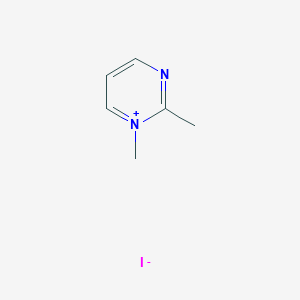
1,2-Dimethylpyrimidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethylpyrimidin-1-ium iodide is a chemical compound with the molecular formula C6H9N2I It is a pyrimidinium salt, which means it contains a positively charged pyrimidinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethylpyrimidin-1-ium iodide can be synthesized through the reaction of 1,2-dimethylpyrimidine with iodomethane. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol, and it is often carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
1,2-Dimethylpyrimidine+Iodomethane→1,2-Dimethylpyrimidin-1-ium iodide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethylpyrimidin-1-ium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different pyrimidinium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition Reactions: The pyrimidinium ion can react with electrophiles, leading to the addition of new functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce different halopyrimidinium salts, while oxidation reactions may yield pyrimidine N-oxides.
Scientific Research Applications
1,2-Dimethylpyrimidin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyrimidinium-based ionic liquids.
Biology: The compound can be used in studies involving nucleic acid interactions and enzyme inhibition.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and in cancer therapy.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,2-Dimethylpyrimidin-1-ium iodide exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The positively charged pyrimidinium ion can form strong electrostatic interactions with negatively charged biomolecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylpyridinium iodide: Similar in structure but contains a pyridinium ion instead of a pyrimidinium ion.
1-Methyl-2-picolinium iodide: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
1,2-Dimethylpyrimidin-1-ium iodide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
53007-48-0 |
|---|---|
Molecular Formula |
C6H9IN2 |
Molecular Weight |
236.05 g/mol |
IUPAC Name |
1,2-dimethylpyrimidin-1-ium;iodide |
InChI |
InChI=1S/C6H9N2.HI/c1-6-7-4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1 |
InChI Key |
SDRRPSHGGMDCJE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=CC=[N+]1C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


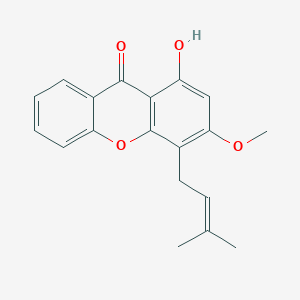
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
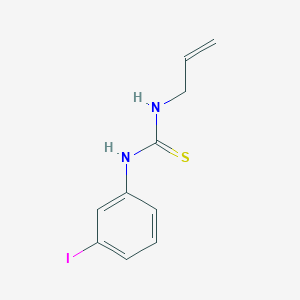
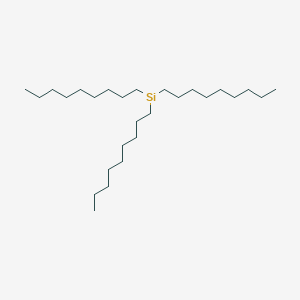

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid;hexane-1,6-diol;5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane](/img/structure/B14649629.png)
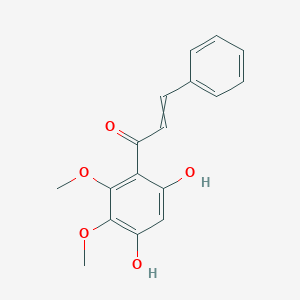
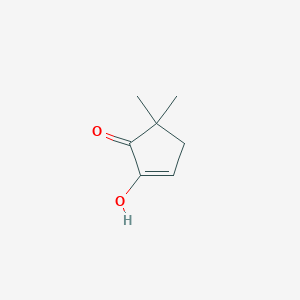
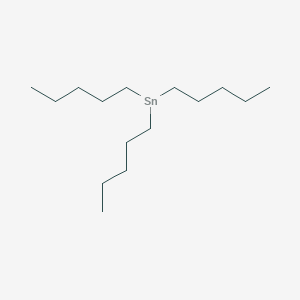
![N-Ethyl-N-({[3-(trimethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14649651.png)
